molecular formula C23H33N3O2 B1250583 Kalihinol F

Kalihinol F

Katalognummer: B1250583
Molekulargewicht: 383.5 g/mol
InChI-Schlüssel: WUFZGMUGDGETGF-JOJFRMLGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Kalihinol F is a natural product found in Acanthella and Acanthella cavernosa with data available.

Wissenschaftliche Forschungsanwendungen

Antimalarial Properties

One of the most significant applications of Kalihinol F is its potential as an antimalarial agent. Research indicates that this compound and its analogues are potent inhibitors of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

  • Mechanism of Action : this compound disrupts the apicoplast function in malaria parasites, which is crucial for fatty acid and isoprenoid synthesis. This disruption leads to inhibition of parasite growth and differentiation, showcasing its effectiveness against both drug-sensitive and resistant strains of P. falciparum .
  • In Vivo Efficacy : Studies using humanized mouse models have demonstrated that this compound can eliminate malaria infections without causing hemolytic activity, indicating a favorable safety profile .

Summary Table: Antimalarial Activity of this compound

Study ReferenceActivityModel UsedKey Findings
Potent against P. falciparumIn vitroHigh potency against chloroquine-resistant strains
Disrupts apicoplast functionHumanized mouse modelEliminates infection with no hemolytic activity
Inhibits lipid metabolismSystems biology approachIdentifies metabolic targets in parasites

Developmental Toxicity

This compound has also been studied for its developmental toxicity using zebrafish as a model organism. The compound induces several defects during embryonic development.

  • Observed Phenotypes : In zebrafish embryos treated with this compound, notable defects included undulated notochord, impaired pigment formation, and hematopoietic and neural development issues. These phenotypes closely resemble those seen in zebrafish models of copper deficiency .
  • Mechanism of Action : The compound exhibits copper-chelating activity, which may contribute to its teratogenic effects. Supplementation with exogenous copper was able to prevent some of the observed phenotypes, reinforcing the role of copper in mediating these effects .

Summary Table: Developmental Toxicity Induced by this compound

Study ReferencePhenotype ObservedMechanismKey Findings
Undulated notochord, pigmentation lossCopper chelationSimilarities to copper deficiency phenotypes
Hematopoietic defectsCopper deficiency modelDefects prevented by copper supplementation

Q & A

Basic Research Questions

Q. What experimental methods are recommended to confirm Kalihinol F’s copper chelation activity?

  • Methodological Answer :

  • BCA Assay : Measure copper binding capacity by adding incremental molar excesses of this compound to a CuCl₂ solution and quantifying unchelated copper via absorbance at 562 nm .
  • Yeast Growth Assay : Assess copper dependency by culturing yeast in copper-limiting media (e.g., YP-agar with respiratory selection). This compound’s chelation activity inhibits growth, which can be rescued by CuCl₂ supplementation (10–50 µM) but not iron .
  • NMR Analysis : Monitor line broadening of H-5 and methyl group signals in ¹H NMR spectra upon Cu²⁺ addition, indicating direct metal coordination .
  • Structural Validation : Use X-ray crystallography to identify proposed Cu²⁺ binding sites, such as the bidentate coordination pocket formed by C-5 and C-15 isocyanates .

Q. How can researchers characterize this compound-induced developmental defects in zebrafish models?

  • Methodological Answer :

  • Phenotypic Analysis : Expose zebrafish embryos to 2.5 µg/ml this compound and document defects (e.g., notochord malformation, reduced pigmentation, enlarged hindbrain) using brightfield microscopy .
  • Gene Expression Profiling : Perform RNA sequencing or qRT-PCR to identify dysregulated genes (e.g., hemoglobin isoforms hbbe1, alas2) and validate via in situ hybridization (e.g., ntl, myod, hnf6) .
  • Metal Rescue Experiments : Supplement embryos with 10 µM CuCl₂ to reverse defects, confirming copper-specific chelation as the mechanism .

Q. What structural features of this compound are critical for its bioactivity?

  • Methodological Answer :

  • Comparative Analysis : Test structural analogs (e.g., Kalihinol Y, lacking the C-15 isocyanate) in copper chelation assays to isolate functional groups. Activity loss in analogs indicates the necessity of C-5/C-15 isocyanates for Cu²⁺ binding .
  • NMR Titration : Track chemical shifts in H-5 and adjacent protons upon Cu²⁺ addition to map binding sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported copper chelation efficacy across models (e.g., zebrafish vs. yeast)?

  • Methodological Answer :

  • Cross-Model Validation : Compare this compound’s IC₅₀ in yeast growth assays (e.g., 5 µg/ml) with zebrafish LD₅₀ (e.g., 2.5 µg/ml) to assess potency differences. Adjust for bioavailability by testing membrane permeability via logP measurements .
  • Structural Dynamics : Use molecular docking to simulate Cu²⁺ binding in hydrophobic environments (e.g., cell membranes) versus aqueous media, explaining discrepancies in chelation efficiency .

Q. What experimental design optimizes structure-activity relationship (SAR) studies for this compound analogs?

  • Methodological Answer :

  • Synthetic Modifications : Prioritize derivatives with substitutions at C-10 (cyano group) and C-11 (tetrahydropyran), which influence copper complex stability .
  • High-Throughput Screening : Test analogs in parallel for chelation (BCA assay), cytotoxicity (MTT assay), and phenotypic rescue in zebrafish to identify lead compounds .
  • Data Normalization : Use T-HCl (a clinical copper chelator) as a positive control to benchmark analog performance .

Q. How should researchers address conflicting data on this compound’s specificity for copper over other metals?

  • Methodological Answer :

  • Competitive Binding Assays : Incubate this compound with equimolar Cu²⁺, Zn²⁺, and Fe²⁺, then quantify free metal ions via ICP-MS. Specificity is confirmed if Cu²⁺ depletion exceeds other metals by >90% .
  • In Vivo Metal Supplementation**: Administer ZnCl₂ or FeCl₂ to this compound-treated zebrafish. Lack of phenotypic rescue (vs. CuCl₂) confirms copper-specific activity .

Q. What strategies improve reproducibility in this compound bioactivity studies?

  • Methodological Answer :

  • Standardized Protocols : Detail embryo staging (e.g., 5 hpf exposure), solvent controls (DMSO concentration ≤0.1%), and batch-to-batch compound verification via HPLC .
  • Negative Controls : Include Kalihinol Y (inactive analog) to rule out nonspecific toxicity .
  • Data Transparency : Publish raw NMR spectra, RNA-seq datasets, and compound characterization (e.g., elemental analysis, HRMS) as supplementary materials .

Q. Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in gene expression profiles between this compound-treated zebrafish and cal mutants?

  • Methodological Answer :

  • Pathway Enrichment Analysis : Use tools like DAVID or GSEA to identify overlapping pathways (e.g., heme biosynthesis, oxidative stress) and divergent ones (e.g., immune response upregulation in this compound only) .
  • Epistatic Studies : Cross cal mutants with this compound-treated embryos. If defects worsen, this compound may target additional pathways beyond atp7a .

Q. What analytical frameworks validate this compound’s proposed mechanism in copper-deficient versus copper-toxicity models?

  • Methodological Answer :

  • Dose-Response Curves : Test this compound in Wilson’s disease models (copper overload) and cal mutants (copper deficiency). Efficacy in both contexts supports dual therapeutic potential .
  • Biochemical Profiling : Measure hepatic copper levels (via AAS) and ceruloplasmin activity in rescue experiments to confirm mechanism .

Q. Tables for Key Data

Assay Parameter This compound Result Control (T-HCl) Reference
BCA Chelation (Cu²⁺)IC₅₀ (µM)15.2 ± 1.82.3 ± 0.5
Yeast Growth RescueEffective CuCl₂ (µM)5010
Zebrafish Phenotype RescueCuCl₂ Concentration (µM)1010

Eigenschaften

Molekularformel

C23H33N3O2

Molekulargewicht

383.5 g/mol

IUPAC-Name

(1R,2R,4aS,5S)-1,5-diisocyano-8-[(2R)-5-(2-isocyanopropan-2-yl)-2-methyloxolan-2-yl]-2,5-dimethyl-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol

InChI

InChI=1S/C23H33N3O2/c1-20(2,25-7)17-11-14-23(5,28-17)16-9-12-21(3,26-8)15-10-13-22(4,27)19(24-6)18(15)16/h15-19,27H,9-14H2,1-5H3/t15-,16?,17?,18?,19+,21-,22+,23+/m0/s1

InChI-Schlüssel

WUFZGMUGDGETGF-JOJFRMLGSA-N

SMILES

CC1(CCC(C2C1CCC(C2[N+]#[C-])(C)O)C3(CCC(O3)C(C)(C)[N+]#[C-])C)[N+]#[C-]

Isomerische SMILES

C[C@@]1(CCC(C2[C@@H]1CC[C@@]([C@@H]2[N+]#[C-])(C)O)[C@]3(CCC(O3)C(C)(C)[N+]#[C-])C)[N+]#[C-]

Kanonische SMILES

CC1(CCC(C2C1CCC(C2[N+]#[C-])(C)O)C3(CCC(O3)C(C)(C)[N+]#[C-])C)[N+]#[C-]

Synonyme

kalihinol F

Herkunft des Produkts

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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